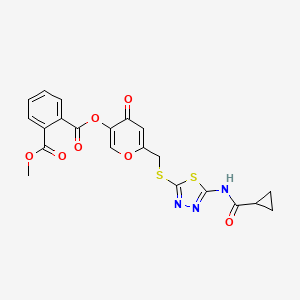

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

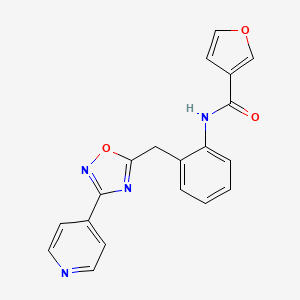

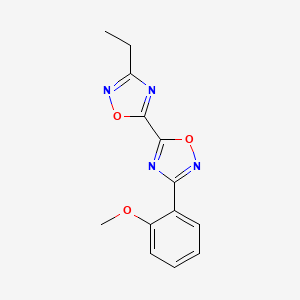

The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that result in the formation of heterocyclic structures. For instance, the synthesis of pyrazole-3,4-dicarboxamides bearing a 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety is achieved through a series of reactions confirmed by various spectroscopic methods . Similarly, the one-pot synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves a cascade reaction that efficiently creates two new heterocycles . These methods suggest that the synthesis of the compound would likely involve a complex reaction scheme, potentially including a one-pot multi-component reaction to construct the thiadiazole and pyran moieties.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectral and analytical studies, including FT-IR, (1)H NMR, (13)C NMR, and elemental analysis . These techniques would be essential in determining the structure of the compound , ensuring that the desired product has been synthesized correctly and that its molecular structure is as expected.

Chemical Reactions Analysis

The related compounds exhibit reactivity with various nucleophilic reagents, leading to the formation of different heterocyclic derivatives . This suggests that the compound may also be reactive towards nucleophiles, potentially undergoing substitution reactions at the thiadiazole or pyran moieties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of the compound would likely be influenced by the presence of the heterocyclic structures and the phthalate group. The compound's reactivity with enzymes, as seen in the inhibitory activity against human cytosolic carbonic anhydrase I and II, indicates that it may interact with biological systems, affecting its solubility and distribution in a biological context .

Scientific Research Applications

Synthesis and Biological Activity

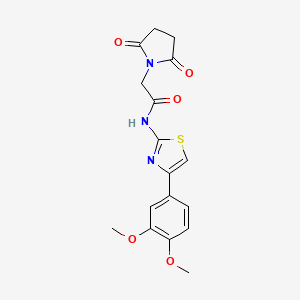

Researchers have synthesized various pyrazole derivatives, including thiadiazole and pyran compounds, to explore their potential as inhibitors of photosynthetic electron transport, showcasing the interest in such molecules for agricultural applications such as developing new herbicides (Vicentini et al., 2005). Similarly, other studies have focused on synthesizing derivatives for antimicrobial applications, indicating a broad interest in these compounds for their bioactivity (El-Hashash et al., 2012).

Antitumor and Anticancer Potential

The synthesis of novel derivatives has been explored with the aim of evaluating their antitumor and anticancer efficacy. For instance, compounds with pyrazolone moieties have been synthesized and assessed for their anticancer activity, demonstrating the potential of these derivatives in medical research and drug development (Sangani et al., 2016).

Photophysical and Photochemical Properties

The study of zinc(II) and lead(II) phthalocyanines bearing thiadiazole substituents has revealed significant insights into the photophysical and photochemical properties of such compounds. This research is crucial for applications in photodynamic therapy, highlighting the relevance of structural modifications on the efficacy of photosensitizers (Demirbaş et al., 2019).

Green Chemistry and Synthesis

An emphasis on eco-friendly synthesis methods has been noted, with studies exploring one-pot, multi-component reactions in water or under solvent-free conditions. These methods align with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis (Khazaei et al., 2015).

properties

IUPAC Name |

2-O-[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-O-methyl benzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O7S2/c1-29-18(27)13-4-2-3-5-14(13)19(28)31-16-9-30-12(8-15(16)25)10-32-21-24-23-20(33-21)22-17(26)11-6-7-11/h2-5,8-9,11H,6-7,10H2,1H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHVHSYPQXVYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334065 |

Source

|

| Record name | 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877651-63-3 |

Source

|

| Record name | 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)